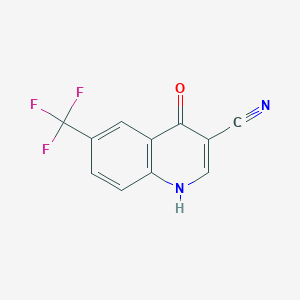

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2O/c12-11(13,14)7-1-2-9-8(3-7)10(17)6(4-15)5-16-9/h1-3,5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMKSDRNSZUJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted ketones under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is in pharmaceutical development. It serves as an important intermediate in the synthesis of various therapeutic agents, particularly those targeting:

- Antimicrobial Activities : The compound exhibits potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

- Cancer Therapies : Research indicates that it may act as an inhibitor of protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and survival rates in cancer cells .

Fluorescent Probes

The compound's unique properties make it suitable for developing fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes in real-time, enhancing our understanding of cellular dynamics and interactions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection and quantification of various metal ions. Its application in environmental monitoring enhances the accuracy of analytical techniques, contributing to better assessments of pollutants and contaminants .

Material Science

The compound is explored for its potential in material science , particularly in the development of advanced materials such as coatings and polymers. Its stability and chemical resistance make it a valuable candidate for creating materials that require durability under harsh conditions .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. These studies provide insights into metabolic pathways and drug interactions, which are critical for developing new therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published in Medicinal Chemistry highlighted its role as an effective PTK inhibitor, showcasing its potential in treating cancers associated with deregulated growth factor receptors .

- Research on its synthesis methods indicates that various synthetic routes can be employed to produce this compound efficiently, allowing for modifications that enhance its biological activity .

Comparison Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for antimicrobial and anticancer agents | Targeted therapies against infections/cancer |

| Fluorescent Probes | Development of probes for biological imaging | Real-time visualization of cellular processes |

| Analytical Chemistry | Reagent for detecting metal ions | Improved accuracy in environmental monitoring |

| Material Science | Development of advanced materials including coatings | Enhanced durability and chemical resistance |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into drug interactions and metabolic pathways |

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby disrupting normal cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile with five analogous quinoline derivatives:

Key Observations :

- Electron-withdrawing groups : The trifluoromethyl and carbonitrile groups enhance electrophilicity, making these compounds reactive in nucleophilic substitutions .

- Solubility : The carboxylic acid and ester derivatives (e.g., and ) exhibit higher polarity compared to the carbonitrile, improving aqueous solubility.

Carbonitrile vs. Carboxylic Acid/Ester

- Carbonitrile (-CN) : Enhances binding to metalloenzymes (e.g., kinases) due to its ability to coordinate metal ions. The target compound’s -CN group may contribute to inhibitory activity in drug candidates .

- Carboxylic Acid (-COOH) : Used in prodrug synthesis, as seen in , where it serves as a precursor for ester derivatives with improved bioavailability .

- Ester (-COOEt) : Ethyl esters () are common intermediates in antiviral drug synthesis, balancing reactivity and stability .

Substituent Position Effects

- Trifluoromethyl position: The -CF₃ group at position 6 (target compound) vs. position 2 () alters steric and electronic effects. Position 6 likely reduces steric hindrance in planar quinoline systems, favoring interactions with flat enzyme pockets .

- Nitro vs. Trifluoromethyl : The nitro group () is strongly electron-withdrawing, increasing reactivity in aromatic substitutions, whereas -CF₃ provides stability and lipophilicity .

Actividad Biológica

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The incorporation of a trifluoromethyl group significantly enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H6F3N2O

- CAS Number : 1179918-36-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating better interaction with target biomolecules. Studies have shown that compounds with similar structures can inhibit protein tyrosine kinases (PTKs), which are crucial in cancer progression and other diseases .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows potent activity against various bacterial strains. A study reported the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 22.5 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of PTKs .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases, which are implicated in inflammatory responses:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| COX-1 | 45 |

| COX-2 | 60 |

| LOX-15 | 50 |

These results suggest potential applications in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized several trifluoromethylquinoline derivatives, including this compound, and tested them against a panel of pathogens. The study concluded that the presence of the trifluoromethyl group significantly enhanced antimicrobial activity compared to non-fluorinated analogs .

- Evaluation of Anticancer Properties : In vitro assays conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways. This positions it as a promising candidate for further development in cancer therapeutics .

Q & A

Q. What are the optimized synthetic routes for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis involving Gould-Jacobs cyclization or three-component reactions (e.g., methyl 2-cyanoacetate, aldehydes, amines) under microwave (MW) irradiation in ethanol, catalyzed by retrievable nanocatalysts like N-GQDs/CoFe₂O₄, improves efficiency. Key factors include solvent choice (ethanol reduces side reactions), MW heating for rapid kinetics, and ammonium acetate as a cyclization promoter. Yields >70% are achievable with strict temperature control (reflux at 80–100°C) and TLC monitoring . Table 1 : Representative Reaction Conditions

| Step | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | NH₄OAc, ethanol | Ethanol | 80 | 6 | 72 |

| MW-assisted | N-GQDs/CoFe₂O₄ | Ethanol | 100 | 0.5 | 85 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using software like ORTEP-3 and WinGX provides definitive structural confirmation. Key parameters include bond lengths (C–F: ~1.34 Å, C≡N: ~1.15 Å) and dihedral angles between quinoline and trifluoromethyl groups. Complementary techniques:

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer : Antiviral activity (e.g., anti-HIV-1) is assessed via reverse transcriptase inhibition assays. Cytotoxicity is evaluated using MTT assays on human cell lines (e.g., HEK-293). IC₅₀ values are compared to reference drugs like Efavirenz. Structural analogs (e.g., 4-(phenylamino)quinoline-3-carbonitrile derivatives) guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do computational methods like DFT explain the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange terms calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Key findings:

Q. What mechanisms underlie its corrosion inhibition efficacy in metal alloys?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 2.0 M HNO₃ reveal mixed-type inhibition. Parameters:

- Charge Transfer Resistance (Rct) : Increases from 150 Ω·cm² (blank) to 620 Ω·cm² (500 ppm inhibitor).

- Inhibition Efficiency (%IE) : 85–92% at 30°C, attributed to adsorption via π-electrons of the quinoline ring and –CN group forming a protective film on Cu surfaces. AFM/SEM confirms reduced surface roughness .

Table 2 : Electrochemical Parameters (30°C)

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | %IE | Corrosion Rate (mm/year) |

|---|---|---|---|

| 0 | 150 | – | 1.42 |

| 500 | 620 | 92 | 0.11 |

Q. How are synthetic by-products characterized, and what insights do they provide into reaction regioselectivity?

- Methodological Answer : By-products (e.g., ethylated isomers) are isolated via column chromatography (silica gel, hexane/EtOAc) and characterized by MS/¹H NMR. For example, competing O- vs. N-alkylation in ethylation reactions is resolved by adjusting solvent polarity (DMF favors N-alkylation) and temperature. Regioselectivity is quantified using HPLC-MS ratios (e.g., 4:1 N- vs. O-alkylation in DMF at 60°C) .

Q. What strategies improve catalytic recyclability in its synthesis?

- Methodological Answer : Magnetic nanocatalysts (e.g., CoFe₂O₄) enable >95% recovery via external magnets. Surface area optimization (spherical CoFe₂O₄: 180 m²/g vs. irregular: 90 m²/g) enhances active site availability. Leaching tests (ICP-MS) confirm <2% metal loss after 5 cycles .

Contradictions and Limitations in Current Research

- Synthetic Yield Discrepancies : Microwave-assisted methods report 85% yields , while conventional reflux achieves 72% . This gap highlights energy input and catalyst efficiency trade-offs.

- Biological Activity Variability : Anti-HIV IC₅₀ values range from 0.5–5 µM across analogs , suggesting substituent position (e.g., 4-hydroxy vs. 4-amino) critically impacts target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.